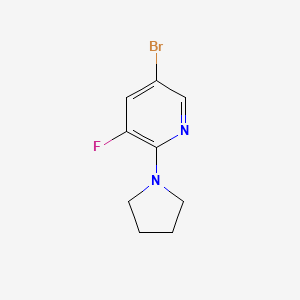
5-Bromo-3-fluoro-2-pyrrolidin-1-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, fluorine, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine typically involves the following steps:
Ortho-lithiation: The starting material, 5-bromo-2-fluoropyridine, undergoes ortho-lithiation using a strong base such as n-butyllithium.
Substitution Reaction: The lithiated intermediate is then reacted with a suitable electrophile, such as 1-pyrrolidine, to introduce the pyrrolidinyl group.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of 5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity, while the bromine and fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
5-Bromo-2-fluoropyridine: A precursor in the synthesis of 5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine.
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: A structurally similar compound with different substitution patterns.
5-Bromo-3-fluoropyridine-2-carbonitrile: Another related compound with a cyano group.
Uniqueness
5-Bromo-3-fluoro-2-(1-pyrrolidinyl)pyridine is unique due to the presence of the pyrrolidinyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials.
特性
分子式 |
C9H10BrFN2 |
|---|---|
分子量 |
245.09 g/mol |
IUPAC名 |
5-bromo-3-fluoro-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H10BrFN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 |
InChIキー |
USFBJUZDTXUPQL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)


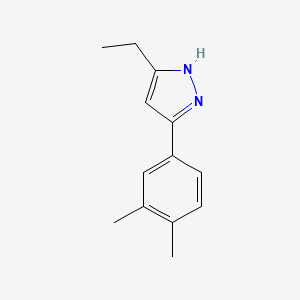
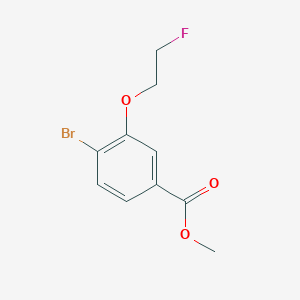

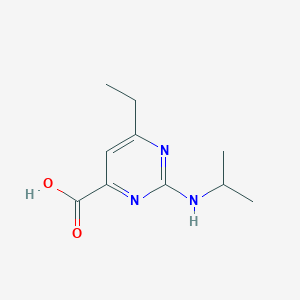
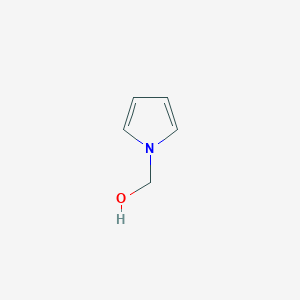
![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
